
4-(Bromomethyl)-3-methylpyridine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-3-methylpyridine hydrobromide is a chemical compound with the molecular formula C7H9Br2N. It is a substituted pyridine derivative, characterized by the presence of a bromomethyl group at the 4-position and a methyl group at the 3-position of the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-methylpyridine hydrobromide typically involves the bromination of 3-methylpyridine. The process begins with the reaction of 3-methylpyridine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 4-position. The resulting 4-(Bromomethyl)-3-methylpyridine is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability .
化学反应分析
Types of Reactions
4-(Bromomethyl)-3-methylpyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of substituted pyridine derivatives.
Quaternization: The nitrogen atom in the pyridine ring can undergo quaternization with alkyl halides, forming pyridinium salts.
Cyclization: The compound can participate in cyclization reactions to form heterocyclic systems
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as ethanol or dimethylformamide (DMF) at moderate temperatures.
Quaternization: Alkyl halides, such as methyl iodide or ethyl bromide, are used under basic conditions.
Cyclization: Suitable nucleophiles and catalysts, such as palladium or copper complexes, are employed to facilitate ring closure
Major Products
Substituted Pyridines: Formed through nucleophilic substitution.
Pyridinium Salts: Resulting from quaternization reactions.
Heterocyclic Compounds: Produced via cyclization reactions
科学研究应用
4-(Bromomethyl)-3-methylpyridine hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, ligands for metal complexes, and functional materials.
Biology: Employed in the modification of biomolecules and the development of bioactive compounds.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science .
作用机制
The mechanism of action of 4-(Bromomethyl)-3-methylpyridine hydrobromide is primarily based on its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions and influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
- 4-(Bromomethyl)pyridine hydrobromide
- 2-(Bromomethyl)pyridine hydrobromide
- 3-(Bromomethyl)pyridine hydrobromide
- 4-(Chloromethyl)pyridine hydrochloride
- 2-(Chloromethyl)pyridine hydrochloride
Uniqueness
4-(Bromomethyl)-3-methylpyridine hydrobromide is unique due to the presence of both a bromomethyl and a methyl group on the pyridine ring. This dual substitution pattern imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis. Its ability to form stable complexes with metal ions also distinguishes it from other similar compounds .
属性
IUPAC Name |
4-(bromomethyl)-3-methylpyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c1-6-5-9-3-2-7(6)4-8;/h2-3,5H,4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRMUDJAXZAOKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
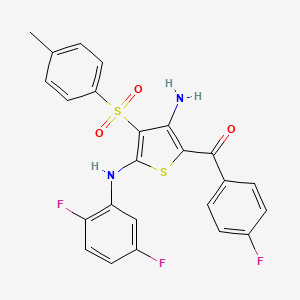
![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2791325.png)
![5-(4-Ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2791326.png)
![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2791328.png)
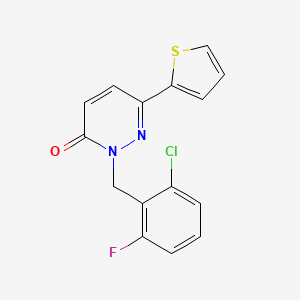
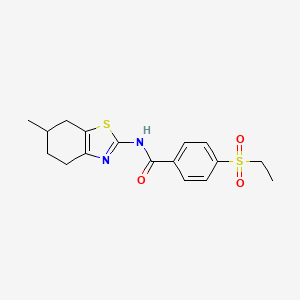
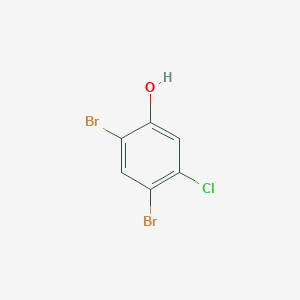
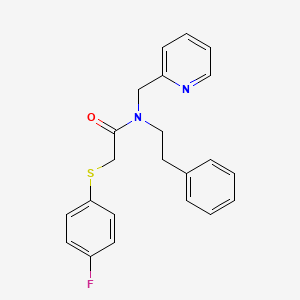
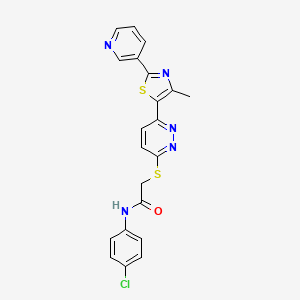
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenylbutanamide](/img/structure/B2791334.png)
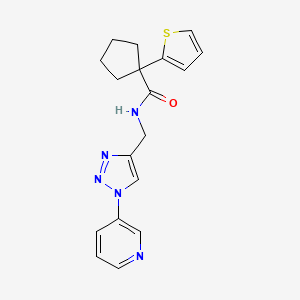
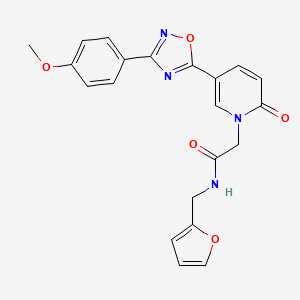

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2791341.png)
